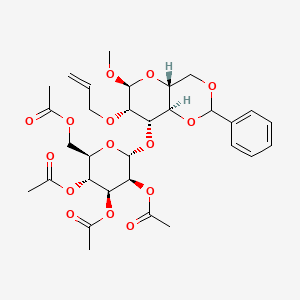
Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₃₁H₄₀O₁₅ and its molecular weight is 652.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside is a complex glycoside with significant biological activity. This article reviews its synthesis, structural characteristics, and biological properties, drawing from diverse research sources.
Synthesis and Structural Characteristics
The compound is synthesized through a series of glycosylation reactions, specifically using Helferich glycosylation techniques. The synthesis involves the use of tetra-O-acetyl-alpha-D-mannopyranosyl bromide and results in high yields, typically around 90% . The structural formula of the compound is C31H40O15, with a molecular weight of 652.64 g/mol .
Key Structural Features:
- Allyl Group: Enhances reactivity and potential biological interactions.
- Benzylidene Protection: Provides stability during synthesis and influences solubility.
- Acetylated Mannopyranoside: Contributes to the compound's solubility and biological activity.
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent cellular damage. In vitro studies have shown that this compound effectively scavenges free radicals, demonstrating a significant reduction in oxidative stress markers .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this glycoside. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism appears to involve disruption of bacterial cell membranes.
Potential as a Therapeutic Agent
The compound's structural similarity to natural sugars may enhance its interaction with biological systems, making it a candidate for therapeutic applications. Its ability to modulate glycoprotein interactions suggests potential uses in treating metabolic disorders related to carbohydrate metabolism .
Case Studies and Research Findings
Several case studies have explored the biological implications of this compound:
-
Antioxidant Efficacy Study:
- Objective: To evaluate the antioxidant capacity of the compound.
- Method: DPPH radical scavenging assay.
- Results: The compound exhibited an IC50 value comparable to well-known antioxidants like ascorbic acid.
-
Antimicrobial Activity Assessment:
- Objective: To determine the antimicrobial spectrum.
- Method: Disc diffusion method against various pathogens.
- Results: Significant inhibition zones were observed for both Gram-positive and Gram-negative bacteria.
-
Therapeutic Potential Exploration:
- Objective: To assess the impact on glucose metabolism.
- Method: In vitro assays on pancreatic beta cells.
- Results: Enhanced insulin secretion was noted, indicating potential benefits for diabetes management.
Propriétés
IUPAC Name |
[(2R,3R,4S,5S,6R)-6-[[(4aR,6S,7S,8S,8aR)-6-methoxy-2-phenyl-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O15/c1-7-13-37-27-25(24-22(43-30(27)36-6)15-39-29(45-24)20-11-9-8-10-12-20)46-31-28(42-19(5)35)26(41-18(4)34)23(40-17(3)33)21(44-31)14-38-16(2)32/h7-12,21-31H,1,13-15H2,2-6H3/t21-,22-,23-,24-,25+,26+,27+,28+,29?,30+,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREVFJBIKFYMNU-UVSHWGQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OCC=C)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@@H]([C@H]2OCC=C)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














